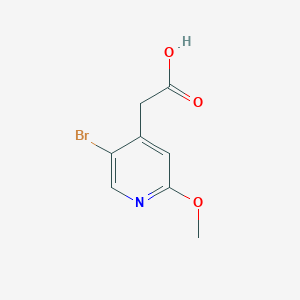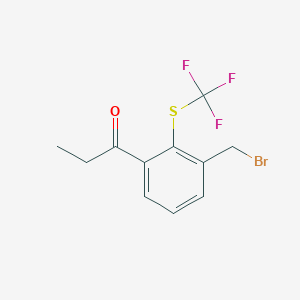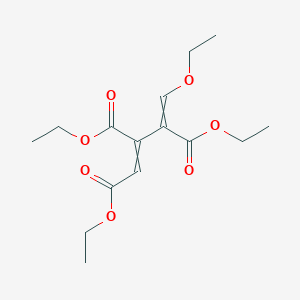![molecular formula C14H8F3NO B14077082 4-(Trifluoromethoxy)-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B14077082.png)
4-(Trifluoromethoxy)-[1,1'-biphenyl]-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Trifluoromethoxy)-[1,1’-biphenyl]-3-carbonitrile is an organic compound that features a trifluoromethoxy group attached to a biphenyl structure with a carbonitrile group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the use of trifluoromethoxylation reagents, which can be prepared through various synthetic routes
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
4-(Trifluoromethoxy)-[1,1’-biphenyl]-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the carbonitrile group into other functional groups such as amines.
Substitution: The biphenyl structure allows for substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. The reaction conditions often involve controlled temperatures and specific solvents to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Aplicaciones Científicas De Investigación
4-(Trifluoromethoxy)-[1,1’-biphenyl]-3-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules.
Industry: Used in the development of advanced materials such as liquid crystals and electrochromic devices
Mecanismo De Acción
The mechanism of action of 4-(Trifluoromethoxy)-[1,1’-biphenyl]-3-carbonitrile involves its interaction with specific molecular targets. The trifluoromethoxy group can influence the compound’s electronic properties, affecting its reactivity and interactions with other molecules. The pathways involved may include binding to enzymes or receptors, leading to changes in biological activity .
Comparación Con Compuestos Similares
Similar Compounds
4-(Trifluoromethoxy)phenyl-Containing Polymers: These compounds share the trifluoromethoxy group and have applications in electrochromic devices.
4-(Trifluoromethoxy)benzoate Derivatives: Used in liquid crystal materials for infrared applications.
Sonidegib: A compound with a similar trifluoromethoxy group used in cancer treatment.
Uniqueness
4-(Trifluoromethoxy)-[1,1’-biphenyl]-3-carbonitrile is unique due to its specific combination of the trifluoromethoxy group and the biphenyl structure with a carbonitrile group. This combination imparts distinct electronic and steric properties, making it valuable for various applications in research and industry .
Propiedades
Fórmula molecular |
C14H8F3NO |
|---|---|
Peso molecular |
263.21 g/mol |
Nombre IUPAC |
5-phenyl-2-(trifluoromethoxy)benzonitrile |
InChI |
InChI=1S/C14H8F3NO/c15-14(16,17)19-13-7-6-11(8-12(13)9-18)10-4-2-1-3-5-10/h1-8H |
Clave InChI |
XLMWGAXOZARRNQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC(=C(C=C2)OC(F)(F)F)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


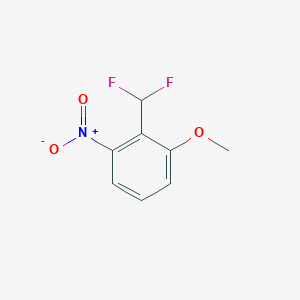

![2,3,5,6-Tetrahydrobenzo[b][1,4,7]trioxonin-9-amine](/img/structure/B14077009.png)



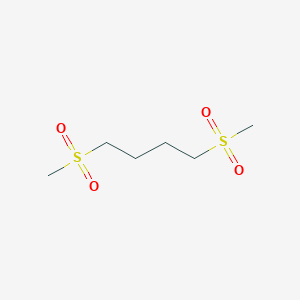


![N-[(2-bromopyridin-3-yl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14077049.png)
